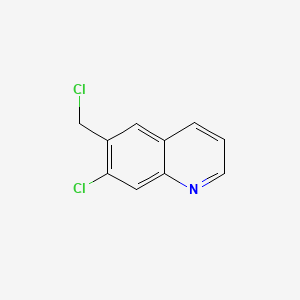
7-Chloro-6-(chloromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-(chloromethyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.073. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
7-Chloro-6-(chloromethyl)quinoline serves as an essential building block in the development of various therapeutic agents. Its derivatives have shown significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Research indicates that this compound exhibits substantial antimicrobial properties. It has been studied for its ability to inhibit bacterial enzymes critical for DNA replication, such as DNA gyrase and topoisomerase IV. These interactions lead to cell death, making it a candidate for developing new antibiotics targeting resistant strains of bacteria .
Case Study: Antitubercular Activity
A study synthesized a series of quinoline derivatives, including this compound, and evaluated their activity against Mycobacterium tuberculosis. The results demonstrated that certain derivatives exhibited promising antimycobacterial activity, with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth .
Anticancer Activity
The compound has also been explored for its anticancer potential. Several derivatives have been synthesized and tested against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study assessing the antiproliferative activity of novel quinoline derivatives against cancer cell lines (H-460, HT-29, HepG2), compounds derived from this compound showed IC50 values significantly lower than established chemotherapeutics like gefitinib. This suggests that these derivatives may offer enhanced efficacy in cancer treatment .
Industrial Applications
Beyond its medicinal uses, this compound finds applications in industrial chemistry due to its reactivity and ability to serve as an intermediate in various chemical syntheses.
Synthesis of Other Compounds
The compound can undergo nucleophilic substitutions and other reactions to yield diverse products. Common reagents used in these reactions include sodium hydroxide for nucleophilic substitutions and lithium aluminum hydride for reductions.
Table 1: Comparison of Structural Features and Biological Activities of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Chloroquinoline | Chlorine at position 7 | Lacks chloromethyl group; used as an antimalarial agent |
| 6-Chloromethylquinoline | Chlorine at position 6 | Different substitution pattern; potential use in dye synthesis |
| 3-Chloro-6-(chloromethyl)quinoline | Chlorine at positions 3 and 6 | Exhibits different reactivity due to chlorine placement |
| 4-Chloroquinoline | Chlorine at position 4 | Known for its antibacterial properties |
Propiedades
Número CAS |
1244948-88-6 |
|---|---|
Fórmula molecular |
C10H7Cl2N |
Peso molecular |
212.073 |
Nombre IUPAC |
7-chloro-6-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-6-8-4-7-2-1-3-13-10(7)5-9(8)12/h1-5H,6H2 |
Clave InChI |
UTBXMKVJMLGHKF-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)CCl |
Sinónimos |
7-Chloro-6-(chloromethyl)quinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















